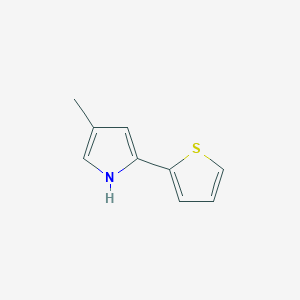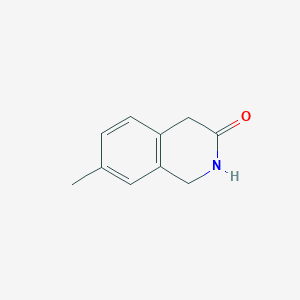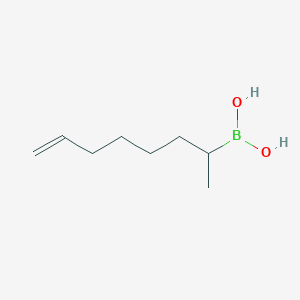![molecular formula C8H10N2O B11920494 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound that belongs to the pyrido[3,4-b][1,4]oxazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl, followed by cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
- 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Uniqueness
7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen atoms in the ring system
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-4-7-8(5-10-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
Clave InChI |
QGWDXLGYTIFIIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)

![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)

![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)


![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
